2-(Trifluoromethylthio)-benzeneboronic acid
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Overview
Description
2-(Trifluoromethylthio)-benzeneboronic acid is an organoboron compound that features a trifluoromethylthio group attached to a benzene ring, which is further bonded to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)-benzeneboronic acid typically involves the introduction of the trifluoromethylthio group to a benzene ring followed by the formation of the boronic acid group. One common method involves the trifluoromethylthiolation of a suitable benzene derivative, followed by borylation. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)-benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-(Trifluoromethylthio)-benzeneboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylthio)-benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity towards these targets, leading to potent biological effects. The boronic acid group can form reversible covalent bonds with active site residues, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzeneboronic acid: Similar structure but lacks the sulfur atom, which can affect its reactivity and biological activity.
2-(Trifluoromethylthio)phenylacetic acid: Contains a similar trifluoromethylthio group but differs in the position and type of functional groups attached to the benzene ring.
Trifluoromethanesulfonic acid: Contains a trifluoromethyl group but differs significantly in its overall structure and properties.
Uniqueness
2-(Trifluoromethylthio)-benzeneboronic acid is unique due to the presence of both the trifluoromethylthio and boronic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
947533-17-7 |
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Molecular Formula |
C7H6BF3O2S |
Molecular Weight |
222.00 g/mol |
IUPAC Name |
[2-(trifluoromethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H |
InChI Key |
KSFRBBDVEFOBBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1SC(F)(F)F)(O)O |
Origin of Product |
United States |
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